![molecular formula C21H21N3O6 B2959754 N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methyl-3-nitrobenzamide CAS No. 906152-97-4](/img/structure/B2959754.png)

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methyl-3-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

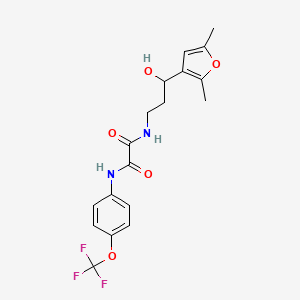

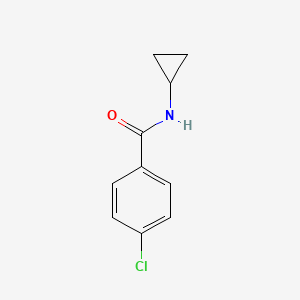

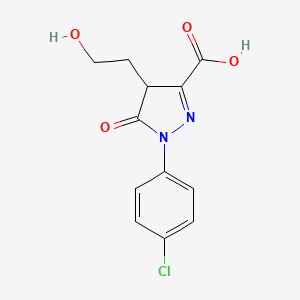

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex, given the presence of multiple functional groups including a quinolin-3-yl group, a 2-methyl-3-nitrobenzamide group, and two methoxy groups. The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its density, melting point, and boiling point, are not explicitly mentioned in the available resources .科学的研究の応用

Psycho- and Neurotropic Profiling

Research on similar quinoline derivatives has focused on their psycho- and neurotropic properties, exploring their potential as psychoactive compounds. A study on novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones demonstrated specific sedative effects and anti-amnesic activity in vivo, suggesting the interest in quinoline derivatives for further studies in psychoactive drug development (Podolsky, Shtrygol’, & Zubkov, 2017).

Antiviral Activities

The nitrosation of phenolic substrates, including quinoline derivatives, under mildly basic conditions has been studied for the selective preparation of compounds with moderate antiviral activities against HSV-1 and HSV-2. This research suggests that certain quinoline derivatives may have potential as antiviral agents, especially in the context of developing new treatments for viral infections (Ishikawa et al., 1996).

Antioxidant and Anti-inflammatory Properties

The synthesis and biological evaluation of quinoline derivatives, including their anti-lipid peroxidation activity and soybean lipoxygenase inhibition, indicate their antioxidant and anti-inflammatory potential. These properties are valuable for the development of new therapeutic agents aimed at treating diseases associated with oxidative stress and inflammation (Vlachou et al., 2023).

Synthetic Methodologies

Advancements in the synthesis of quinolin-2(1H)-ones and their derivatives, through eco-friendly and efficient methods, are crucial for pharmaceutical applications. These synthetic methodologies provide a foundation for the development of novel quinoline-based compounds with potential therapeutic benefits (Chen et al., 2017).

Corrosion Inhibition

Quinoline derivatives have also been studied for their potential as corrosion inhibitors, which could have applications beyond pharmaceuticals, in materials science and engineering. The relationship between molecular structure and inhibition efficiency highlights the versatility of quinoline compounds in various industrial applications (Zarrouk et al., 2014).

Safety and Hazards

作用機序

Mode of Action

Generally, compounds interact with their targets through noncovalent or covalent bonds . For instance, a drug with an aromatic group can have π-π interactions with a Phe residue at a receptor’s binding site . The exact interaction of ZINC04225180 with its targets would need to be determined through further experimental studies.

Biochemical Pathways

Zinc, a component of the compound, is known to be involved in numerous metabolic pathways, including protein synthesis, fatty acid synthesis, purine and pyrimidine synthesis . High levels of zinc in plants affect various physiological and biochemical parameters

Pharmacokinetics

Drug likeness parameters are important indicators of whether a molecule possesses suitable ADME properties

Result of Action

Zinc transporters, which regulate zinc homeostasis, are known to play critical roles in the body and contribute to various biological systems

Action Environment

Environmental factors can deeply intertwine with the action of a compound, influencing the well-being of entire communities . Air and noise pollution, as well as the intensity and duration of daylight, are just a few environmental factors that have been shown to have an impact on students’ ability to learn .

特性

IUPAC Name |

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O6/c1-12-14(5-4-6-16(12)24(27)28)21(26)22-10-9-13-11-15-17(29-2)7-8-18(30-3)19(15)23-20(13)25/h4-8,11H,9-10H2,1-3H3,(H,22,26)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBZKHHSEXPVOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCCC2=CC3=C(C=CC(=C3NC2=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 3-(trifluoromethyl)benzoate](/img/structure/B2959673.png)

![5-{[2-(4-Fluorophenyl)ethyl]sulfamoyl}-2-methylbenzoic acid](/img/structure/B2959681.png)

![3-fluoro-N-[2-(1H-indol-3-yl)ethyl]-5-methylpyridine-2-carboxamide](/img/structure/B2959686.png)

![N-{4-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2959691.png)

![2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2959693.png)